molecular formula C12H7BrN2O B13874743 2-(4-Bromophenoxy)-6-cyanopyridine

2-(4-Bromophenoxy)-6-cyanopyridine

Cat. No.: B13874743
M. Wt: 275.10 g/mol
InChI Key: XKCLNYUVIQBULR-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)pyridine-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a bromophenoxy group attached to the pyridine ring, along with a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenoxy)pyridine-2-carbonitrile typically involves the reaction of 4-bromophenol with 2-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-(4-bromophenoxy)pyridine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

6-(4-Bromophenoxy)pyridine-2-carbonitrile is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: In the development of bioactive compounds and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-bromophenoxy)pyridine-2-carbonitrile depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromophenoxy and carbonitrile groups allows it to form specific interactions with molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-pyridinecarbonitrile
  • 4-Bromophenol
  • 2-Chloropyridine-3-carbonitrile

Uniqueness

6-(4-Bromophenoxy)pyridine-2-carbonitrile is unique due to the combination of the bromophenoxy and carbonitrile groups attached to the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

6-(4-bromophenoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C12H7BrN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H

InChI Key

XKCLNYUVIQBULR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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